4-(1H-tetrazol-5-ylmethyl)aniline - 131117-50-5

4-(1H-tetrazol-5-ylmethyl)aniline

Catalog Number: EVT-446536
CAS Number: 131117-50-5
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“4-(1H-tetrazol-5-ylmethyl)aniline” is an organic compound with the molecular formula C8H9N5 . It has a molecular weight of 175.19 g/mol .

Molecular Structure Analysis

The InChI code for “4-(1H-tetrazol-5-ylmethyl)aniline” is 1S/C8H9N5.2ClH/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8;;/h1-4H,5,9H2,(H,10,11,12,13);2*1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

“4-(1H-tetrazol-5-ylmethyl)aniline” has a molecular weight of 175.19 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not available in the retrieved data.

(+/-)-(2SR,4RS)-4-(1H-Tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053)

Compound Description: LY233053 is a potent and selective NMDA antagonist. Its activity resides primarily with its (-)-2R,4S-isomer, designated LY235723. LY233053 exhibits an IC50 of 67 ± 6 nM for NMDA receptors, determined using the radioligand [3H]-(2SR,4RS)-4-(phosphonomethyl)piperidine-2-carboxylic acid ([3H]CGS 19755). In vitro studies using a cortical slice preparation demonstrated an IC50 of 1.9 ± 0.24 μM against 40 μM NMDA. In vivo studies in rats and mice demonstrated its efficacy in blocking NMDA-induced convulsions, lethality, and striatal neuronal degeneration. []

Relevance: LY233053 shares a core structure with 4-(1H-tetrazol-5-ylmethyl)aniline, featuring a 1H-tetrazol-5-ylmethyl group attached to a cyclic scaffold. While the aniline group in the target compound is replaced by a piperidine-2-carboxylic acid moiety in LY233053, the shared structural elements suggest potential similarities in their pharmacological profiles, particularly concerning NMDA receptor interactions. []

N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives

Compound Description: This series encompasses twelve novel derivatives, with compound 6 demonstrating particularly promising antimicrobial activity. Notably, compound 6 inhibited the growth of four hospital-acquired S. epidermidis strains at 4 µg/mL and exhibited an MIC of 2 µg/mL against the S. epidermidis T 5501 851/19 clinical strain. Despite their antimicrobial efficacy, these compounds showed no cytotoxic effects against normal human cell lines (HaCaT) in MTT assays. []

Relevance: These derivatives share the 1H-tetrazol-5-amine core with 4-(1H-Tetrazol-5-ylmethyl)aniline. The structural variation lies in the substituent attached to the amine nitrogen. While the target compound features a 4-aminomethylphenyl group, these derivatives incorporate a furan-2-ylmethyl moiety, offering valuable insights into the structure-activity relationship within this chemical class. []

2-[[4-[[2-(1H-Tetrazol-5-ylmethyl)phenyl]methoxy]methyl]quinoline (RG 12525)

Compound Description: RG 12525, investigated as a potential treatment for type II diabetes, undergoes significant metabolism via N2-glucuronidation, primarily in humans and monkeys. This metabolic pathway was less prominent in rats. The N2-glucuronidation process, occurring primarily in the liver, shows high affinity (Km: 16.6-21.1 μM) and is mediated mainly by UGT1A1 and UGT1A3 enzymes. [, ]

2-n-Butyl-3-[2′-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1-azonia-3-azaspiro[4.4]non-1-en-4-one bromide sesquihydrate (Irbesartan bromide sesquihydrate)

Compound Description: This compound, identified as Irbesartan bromide sesquihydrate, exhibits a network of hydrogen bonds involving the bromide ion, water molecules, and irbesartan cations in its crystal structure. Notably, the irbesartan cations adopt tautomeric form A within this structure. []

Relevance: This compound belongs to the sartan family, known for their antihypertensive properties. It features a biphenyl-tetrazole moiety structurally similar to 4-(1H-tetrazol-5-ylmethyl)aniline. The presence of the tetrazole ring linked to a biphenyl system in both compounds suggests a potential for comparable pharmacological activities, particularly concerning their interaction with angiotensin II receptors. []

1-Pentanoyl-N-{[2′-(1H‐tetrazol‐5‐yl)biphenyl‐4‐yl]methyl}‐pyrrolidine‐2‐carboxamide

Compound Description: This compound demonstrated notable affinity for the AT1 receptor, a key target in regulating blood pressure. The study highlights the importance of specific structural elements for receptor interaction, specifically a valeric chain, a secondary amidic function, and a tetrazole moiety for optimal binding. []

Relevance: This molecule shares the 1H-tetrazol-5-yl)biphenyl-4-ylmethyl fragment with 4-(1H-Tetrazol-5-ylmethyl)aniline. This shared substructure, frequently found in angiotensin II receptor antagonists, underscores its significance in mediating interactions with this therapeutically relevant target. The variation in the core structure, with a pyrrolidine-2-carboxamide replacing the aniline in the target compound, allows for the exploration of structure-activity relationships and the optimization of pharmacological properties within this class of compounds. []

(S)-N-(1-Carboxy-2-methyl-prop-1-yl)-N-pentanoyl-n-[2'-(1h-tetrazol-5-yl)biphenyl-4-ylmethyl]-amine (Valsartan)

Compound Description: Valsartan, a widely used antihypertensive medication, exists in various crystalline forms and as a stable amorphous form. [, ] Dynamic NMR studies and theoretical calculations revealed the presence of two conformers of Valsartan in solution, interchanging through rotation around the C(O)-N bond. The energy barrier for this exchange was determined to be 17.9 ± 0.7 kcal/mol. []

Relevance: Valsartan and 4-(1H-tetrazol-5-ylmethyl)aniline share the common substructure of a 2-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl moiety. This shared feature highlights the importance of this particular chemical motif in designing angiotensin II receptor antagonists, as both compounds belong to this class of pharmaceuticals. [, , ]

2-Butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-biphenyl-4-ylmethyl]-1H-imidazole-5-methanol (Losartan)

Compound Description: Losartan, a widely prescribed antihypertensive drug, exists as a precisely characterized, fully ordered structure at around 110 K. Its crystal structure reveals stabilization through intermolecular hydrogen bonding involving O-H⋯N and N-H⋯N interactions. []

Relevance: Losartan, similar to 4-(1H-tetrazol-5-ylmethyl)aniline, incorporates a 2-(2H-tetrazol-5-yl)-1,1′-biphenyl-4-ylmethyl moiety within its structure. This shared substructure highlights a crucial element in the design of angiotensin II receptor antagonists, a class to which both compounds belong. []

(5-Methyl-2-oxo-1, 3-dioxolen-4-yl) methyl-4- (1-hydroxy-1-methylethyl) -2-propyl-1- [2- (1H-tetrazol-5-yl) biphenyl 4-ylmethyl] imidazole-5-carboxylate (Olmesartan medoxomil, CS-866)

Compound Description: This compound, also known as CS-866, acts as a prodrug for olmesartan, a potent angiotensin II receptor blocker. Studies suggest that CS-866 and its active metabolite, olmesartan, show promise in preventing or treating various angiogenic eye diseases, including proliferative retinopathy, retinal vein occlusion, retinal artery occlusion, and age-related macular degeneration. [, ]

Relevance: CS-866 and 4-(1H-tetrazol-5-ylmethyl)aniline both contain the 1-(2-(1H-tetrazol-5-yl)biphenyl-4-ylmethyl) substructure. This shared element is a characteristic feature of numerous angiotensin II receptor antagonists, underscoring its significance in binding to and potentially inhibiting the actions of angiotensin II, a key regulator of blood pressure and other cardiovascular functions. [, ]

Properties

CAS Number

131117-50-5

Product Name

4-(1H-tetrazol-5-ylmethyl)aniline

IUPAC Name

4-(2H-tetrazol-5-ylmethyl)aniline

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H9N5/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)

InChI Key

RBOMWIFRDXGSMQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=NNN=N2)N

Synonyms

4-(1h-tetrazol-5-ylmethyl)aniline

Canonical SMILES

C1=CC(=CC=C1CC2=NNN=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.